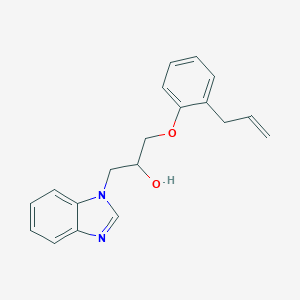![molecular formula C20H16IN3O2 B289239 N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B289239.png)
N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide, also known as WZB117, is a small molecule inhibitor that has shown potential as a therapeutic agent. It was first synthesized in 2011 by researchers at the University of California, Berkeley. Since then, it has been the subject of several scientific studies exploring its mechanism of action and potential applications in the field of medicine.
Mecanismo De Acción
N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide works by binding to the extracellular domain of GLUT1, preventing glucose from entering the cell. This leads to a decrease in glucose uptake by cancer cells, which can ultimately result in cell death. N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide has also been studied for its effects on glucose metabolism in other tissues. It has been shown to improve glucose uptake in muscle cells and to reduce blood glucose levels in diabetic mice. These findings suggest that N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide may have potential applications in the treatment of diabetes and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide is its specificity for GLUT1, which makes it a valuable tool for studying the role of this protein in cancer and other diseases. However, its effectiveness may be limited by the development of resistance in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide for therapeutic use.
Direcciones Futuras
There are several potential future directions for research on N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide. One area of interest is the development of new and more potent GLUT1 inhibitors based on the structure of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide treatment. Finally, further studies are needed to determine the potential applications of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide in the treatment of other diseases, such as diabetes and metabolic disorders.
Conclusion:
N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Its mechanism of action, specificity for GLUT1, and biochemical and physiological effects make it a valuable tool for scientific research. However, further studies are needed to determine its optimal dosage and administration for therapeutic use, as well as its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-iodo-2-nitrobenzoic acid, which is then converted to the corresponding amine using a reduction reaction. The amine is then coupled with 2-toluidine to form the desired product, which is further purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the activity of glucose transporter 1 (GLUT1), a protein that is overexpressed in many types of cancer cells. By inhibiting GLUT1, N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide can effectively starve cancer cells of glucose, which is essential for their survival.
Propiedades
Fórmula molecular |
C20H16IN3O2 |
|---|---|
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
N-[4-iodo-2-[(2-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16IN3O2/c1-13-5-2-3-7-17(13)23-20(26)16-11-15(21)8-9-18(16)24-19(25)14-6-4-10-22-12-14/h2-12H,1H3,(H,23,26)(H,24,25) |
Clave InChI |
DBEWUEWGHRTACW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)
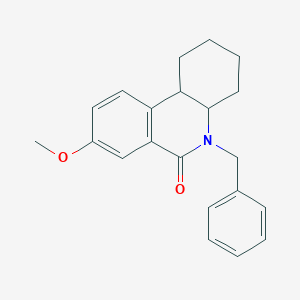
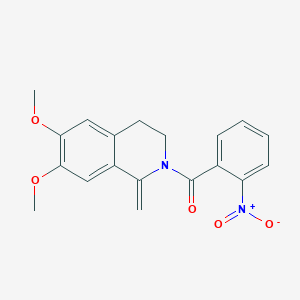
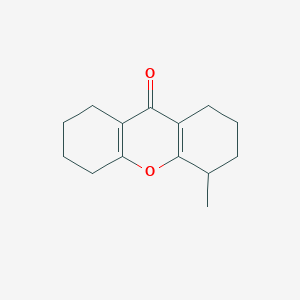
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
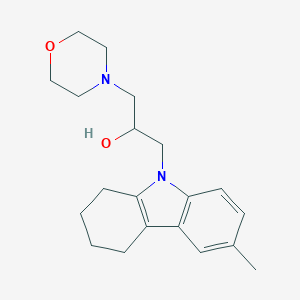
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)
![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)


